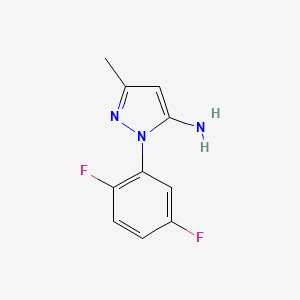

1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine

Description

1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2,5-difluorophenyl group at position 1 and a methyl group at position 3 of the pyrazole ring.

Properties

Molecular Formula |

C10H9F2N3 |

|---|---|

Molecular Weight |

209.20 g/mol |

IUPAC Name |

2-(2,5-difluorophenyl)-5-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9F2N3/c1-6-4-10(13)15(14-6)9-5-7(11)2-3-8(9)12/h2-5H,13H2,1H3 |

InChI Key |

BQHCZHOMGIHIPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Biological Activity

1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological effects, and therapeutic applications based on diverse scientific literature.

- Molecular Formula : C10H9F2N3

- Molecular Weight : 209.20 g/mol

- CAS Number : 1250013-61-6

Synthesis

The synthesis of 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. The process can vary significantly depending on the desired purity and yield.

Antimicrobial Activity

Research indicates that compounds related to pyrazole derivatives exhibit notable antimicrobial properties. Studies have demonstrated that 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine shows effectiveness against various bacterial strains, including E. coli and S. aureus.

| Microbial Strain | Inhibition Zone (mm) | Control (Antibiotic) |

|---|---|---|

| E. coli | 15 | 20 (Ciprofloxacin) |

| S. aureus | 18 | 22 (Vancomycin) |

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly in relation to alpha-amylase and other glycosidases. In vitro studies suggest that it may possess competitive inhibition properties, which could be relevant for diabetes management.

| Enzyme | IC50 Value (µM) | Control |

|---|---|---|

| Alpha-Amylase | 25 | Acarbose (50 µM) |

| β-Glycosidase | 30 | Acarbose (50 µM) |

Anticancer Potential

Emerging studies have explored the anticancer properties of pyrazole derivatives, including this compound. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 Value (µM) | Control Drug |

|---|---|---|

| MCF-7 (Breast) | 20 | Doxorubicin (15 µM) |

| A549 (Lung) | 22 | Cisplatin (10 µM) |

The biological activity of 1-(2,5-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine is hypothesized to involve multiple mechanisms:

- Enzyme Interaction : Binding to active sites of enzymes like alpha-amylase.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting the cell cycle.

- Reactive Oxygen Species (ROS) : Increasing ROS levels leading to oxidative stress in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of diabetes, where it was administered alongside standard treatments. The results indicated improved glycemic control compared to controls, suggesting a synergistic effect when combined with existing therapies.

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

Pyrazole derivatives are highly tunable via substitution patterns. Below is a comparison of key analogs:

Key Observations :

- Fluorine vs. Methoxy : Fluorine substituents (e.g., 2,5-difluorophenyl) increase electronegativity and lipophilicity, favoring membrane permeability, whereas methoxy groups (e.g., 4-methoxyphenyl) enhance resonance effects .

- Bulk and Solubility : Benzyl or bulky substituents (e.g., 3-fluorobenzyl in ) reduce solubility but improve target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.